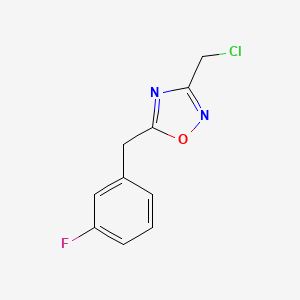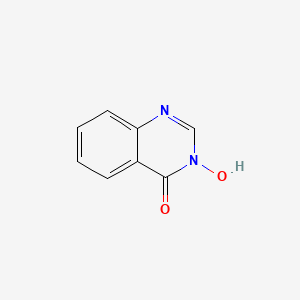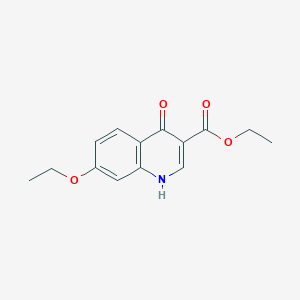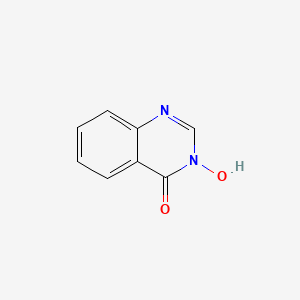![molecular formula C11H12N2O2S2 B12121731 5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)
5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL typically involves the formation of the thiazole ring followed by its attachment to the pyridine core. One common method involves the reaction of 4-methyl-1,3-thiazole-2-thiol with a suitable pyridine derivative under conditions that promote the formation of a thioether bond. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL involves its interaction with specific molecular targets. The thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar thiazole moiety.
Thiazole derivatives: Compounds with diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, thiazole moiety, and pyridine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N2O2S2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C11H12N2O2S2/c1-7-5-16-11(13-7)17-6-8-3-9(14)10(15-2)4-12-8/h3-5H,6H2,1-2H3,(H,12,14) |
InChI Key |
WHKUQLLLSYNWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)
![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)

![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)





